molecular formula C2H11NO4 B12565993 Acetonitrile--water (1/4) CAS No. 163085-14-1

Acetonitrile--water (1/4)

Cat. No.: B12565993
CAS No.: 163085-14-1
M. Wt: 113.11 g/mol
InChI Key: BURPMYNRCNCUDB-UHFFFAOYSA-N
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Description

Acetonitrile–water (1/4) is a mixture consisting of one part acetonitrile and four parts water. Acetonitrile, also known as methyl cyanide, is a colorless liquid with the chemical formula CH₃CN. It is widely used as a solvent in various chemical reactions and industrial processes due to its high polarity and ability to dissolve a wide range of compounds. The mixture of acetonitrile and water is particularly significant in liquid chromatography and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.

Industrial Production Methods

In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile undergoes various chemical reactions, including:

    Hydrolysis: Acetonitrile can be hydrolyzed to form acetic acid and ammonia.

    Oxidation: It can be oxidized to produce acetamide and other nitrogen-containing compounds.

    Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming a variety of organic compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Acetic acid and ammonia.

    Oxidation: Acetamide and other nitrogen-containing compounds.

    Substitution: Various organic compounds depending on the nucleophile used.

Scientific Research Applications

Acetonitrile–water mixtures are extensively used in scientific research due to their unique properties:

Mechanism of Action

The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .

Comparison with Similar Compounds

Similar Compounds

    Methanol–water mixtures: Used in similar applications but have different solvent properties.

    Ethanol–water mixtures: Also used in chromatography but have different polarity and solubility characteristics.

    Dimethyl sulfoxide (DMSO)–water mixtures: Known for their ability to dissolve a wide range of compounds but have different toxicity and handling requirements.

Uniqueness

Acetonitrile–water mixtures are unique due to their high polarity, low viscosity, and ability to form azeotropes, making them particularly useful in liquid chromatography and other analytical techniques. Their ability to dissolve both polar and non-polar compounds sets them apart from other solvent systems.

Properties

CAS No.

163085-14-1

Molecular Formula

C2H11NO4

Molecular Weight

113.11 g/mol

IUPAC Name

acetonitrile;tetrahydrate

InChI

InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2

InChI Key

BURPMYNRCNCUDB-UHFFFAOYSA-N

Canonical SMILES

CC#N.O.O.O.O

Origin of Product

United States

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